molecular formula C16H20ClN3S B2687376 (2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine CAS No. 899968-45-7

(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine

Cat. No.: B2687376
CAS No.: 899968-45-7
M. Wt: 321.87
InChI Key: HUEUOGXYMILFBP-UHFFFAOYSA-N
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Description

(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine: is an organic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a sulfanyl group, which is further connected to an ethyl chain bearing a diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 4-Chlorophenyl Group: This step involves the electrophilic aromatic substitution of the pyridazine ring with a 4-chlorophenyl group.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution, often using thiols or disulfides.

    Formation of the Ethyl Chain with Diethylamine: The final step involves the alkylation of the sulfanyl group with an ethyl chain bearing a diethylamine moiety, typically using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyridazine ring and the 4-chlorophenyl group can be reduced under specific conditions.

    Substitution: The diethylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives and dechlorinated products.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological pathways.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Electronics: Application in the synthesis of organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • (2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine
  • (2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine
  • (2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine

Uniqueness

The presence of the 4-chlorophenyl group in (2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine imparts unique electronic and steric properties, which can influence its reactivity and binding affinity. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3S/c1-3-20(4-2)11-12-21-16-10-9-15(18-19-16)13-5-7-14(17)8-6-13/h5-10H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEUOGXYMILFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NN=C(C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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